

Technical Guide: 3-Chloro-N-(3-chloro-4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-chloro-N-(3-chloro-4-fluorophenyl)benzamide

CAS No.: 349128-37-6

Cat. No.: B2373649

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Executive Summary

3-Chloro-N-(3-chloro-4-fluorophenyl)benzamide (CAS: 349128-37-6) is a bioactive small molecule scaffold primarily utilized in virology research, specifically as a Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2][3] Belonging to the phenylbenzamide class of antivirals, this compound functions by allosterically binding to the HBV core protein (Cp), disrupting the precise timing and geometry required for nucleocapsid formation.

This guide details the compound's physicochemical identity, synthetic pathways, mechanism of action, and validated experimental protocols for its application in drug discovery and antiviral assays.

Part 1: Chemical Identity & Physicochemical Properties[4]

Property	Data
CAS Number	349128-37-6
IUPAC Name	3-chloro-N-(3-chloro-4-fluorophenyl)benzamide
Molecular Formula	C ₁₃ H ₈ Cl ₂ FNO
Molecular Weight	284.11 g/mol
SMILES	<chem>Clc1cccc(C(=O)Nc2ccc(F)c(Cl)c2)c1</chem>
InChI Key	KUABZWBUUUACJS-UHFFFAOYSA-N
Solubility	DMSO (>10 mM), Ethanol (Low), Water (Insoluble)
LogP (Predicted)	~4.2 (Highly Lipophilic)
Storage	-20°C (Solid), Desiccated; Protect from light.[2]

Part 2: Biological Mechanism of Action

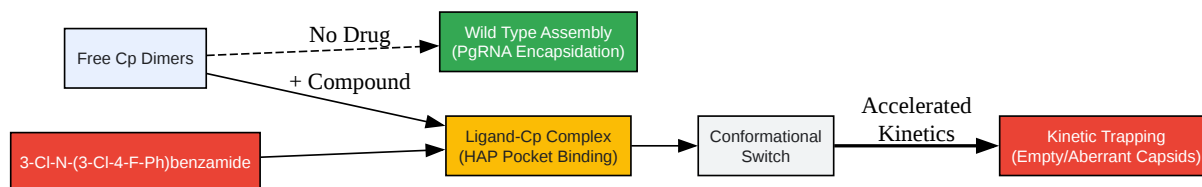
Target: HBV Core Protein (Cp)

The therapeutic potential of **3-chloro-N-(3-chloro-4-fluorophenyl)benzamide** lies in its ability to target the dimer-dimer interface of the HBV core protein. Unlike nucleoside analogs (e.g., Entecavir) that target the viral polymerase, this compound acts as an allosteric effector.

Mechanism: Kinetic Trapping

- **Binding Site:** The compound binds to the hydrophobic "HAP pocket" located at the interface between two Cp dimers.
- **Allosteric Shift:** Binding induces a conformational change in the Cp quaternary structure.
- **Dysfunctional Assembly:** This change accelerates the assembly of Cp dimers into capsids. However, because the assembly is premature, it often results in empty capsids (devoid of pre-genomic RNA) or aberrant polymer sheets, preventing the formation of infectious virions.

Pathway Visualization



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Figure 1: Mechanism of Action.[3][4] The compound intercepts free Cp dimers, forcing them into a kinetically trapped, non-functional state.

Part 3: Synthesis & Manufacturing

This compound is synthesized via a nucleophilic acyl substitution reaction. The presence of electron-withdrawing groups (Cl, F) on the aniline ring reduces its nucleophilicity, necessitating the use of a non-nucleophilic base and anhydrous conditions.

Reaction Scheme

Reagents:

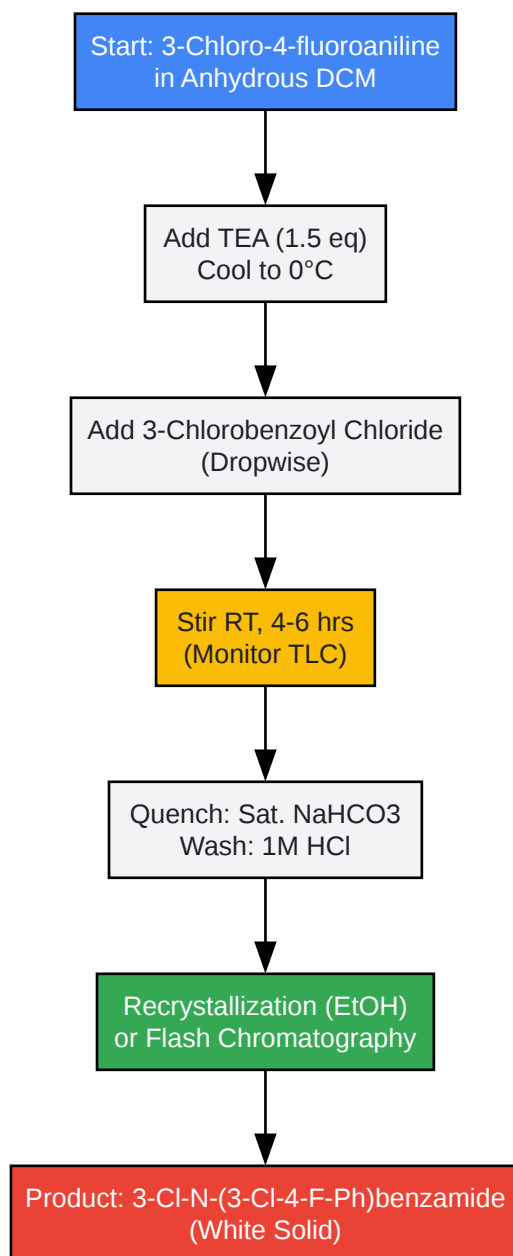
- Substrate A: 3-Chlorobenzoyl chloride (1.1 eq)
- Substrate B: 3-Chloro-4-fluoroaniline (1.0 eq)
- Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol

- Preparation: Charge a flame-dried round-bottom flask with 3-chloro-4-fluoroaniline (1.0 eq) and anhydrous DCM (0.1 M concentration).
- Activation: Add TEA (1.5 eq) to the solution and cool to 0°C under an inert atmosphere (N₂ or Ar).

- Addition: Dropwise add 3-chlorobenzoyl chloride (1.1 eq) dissolved in a minimal amount of DCM. The reaction is exothermic; maintain temperature < 5°C during addition.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 3:1).
- Work-up:
 - Quench with saturated NaHCO₃ solution.
 - Extract with DCM (3x).
 - Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.
 - Dry over Na₂SO₄ and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Synthesis Workflow



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Figure 2: Synthetic workflow for the production of CAS 349128-37-6.[5]

Part 4: Experimental Protocols (Bioassay)

Protocol: HBV Replication Inhibition Assay (HepG2.2.15)

This assay measures the compound's ability to reduce viral DNA levels in the supernatant of constitutively HBV-producing cells.

Materials:

- Cell Line: HepG2.2.15 (stably transfected with HBV genome).
- Media: DMEM + 10% FBS + G418 (selection marker).
- Detection: qPCR for HBV DNA.

Procedure:

- Seeding: Plate HepG2.2.15 cells at

cells/well in a 96-well plate. Incubate for 24 hours.
- Treatment: Treat cells with serial dilutions of **3-chloro-N-(3-chloro-4-fluorophenyl)benzamide** (Range: 0.01 μ M to 50 μ M). Include DMSO control (0.5% final).
- Incubation: Incubate for 6 days, refreshing media + compound every 2 days.
- Harvest: Collect culture supernatant.
- DNA Extraction: Extract viral DNA using a commercial kit (e.g., QIAamp MinElute).
- Quantification: Perform qPCR using HBV core gene primers.
 - Forward: 5'-GGTCTGTCCAACCCTCTG-3'
 - Reverse: 5'-GGAAAGAAGTCAGAAGGCAA-3'
- Analysis: Calculate EC₅₀ by plotting % inhibition vs. Log[Concentration].

Self-Validating Check:

- Cytotoxicity Control: Run an MTT or CCK-8 assay in parallel on the same plates. If CC₅₀ (cytotoxicity) is < 10x EC₅₀, the antiviral effect may be an artifact of cell death.

References

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- To cite this document: BenchChem. [Technical Guide: 3-Chloro-N-(3-chloro-4-fluorophenyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2373649#cas-number-for-3-chloro-n-3-chloro-4-fluorophenyl-benzamide\]](https://www.benchchem.com/product/b2373649#cas-number-for-3-chloro-n-3-chloro-4-fluorophenyl-benzamide)

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